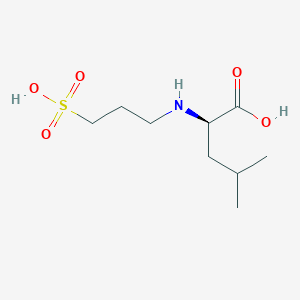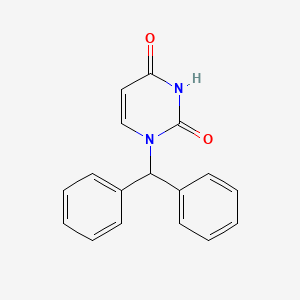
1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of a dihydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione typically involves the condensation of benzaldehyde with urea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. Common catalysts used in this reaction include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, respectively.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst, allowing for the efficient and scalable synthesis of the compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrimidine derivatives.
Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
科学研究应用
1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,3-Dihydropyrimidine-2,4-dione: Lacks the diphenylmethyl group, resulting in different chemical and biological properties.
Diphenylmethylamine: Contains the diphenylmethyl group but lacks the pyrimidine ring, leading to distinct reactivity and applications.
Pyrimidine-2,4-dione: A simpler analog without the diphenylmethyl group, used in different contexts.
Uniqueness
1-(Diphenylmethyl)-1,3-dihydropyrimidine-2,4-dione is unique due to the presence of both the diphenylmethyl group and the dihydropyrimidine ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.
属性
CAS 编号 |
697237-44-8 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
1-benzhydrylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c20-15-11-12-19(17(21)18-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,18,20,21) |
InChI 键 |
XKYBWMWINUDREB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=CC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)
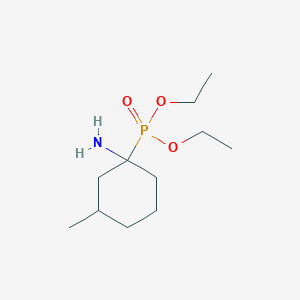

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
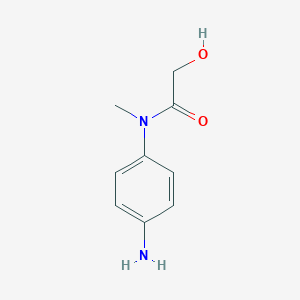
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)
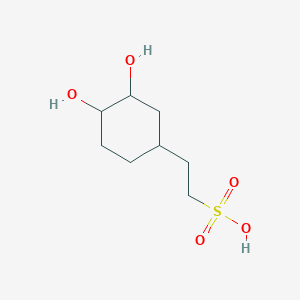

![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
